Cas no 85048-01-7 (1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-)

1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)- structure
85048-01-7 structure
Product Name:1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-
Numero CAS:85048-01-7
MF:C15H24
MW:204.351064682007
CID:726092
PubChem ID:21595261
Update Time:2024-03-01

1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Cycloprop[e]azulene,1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-
    • (1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene
    • (1aR,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-1a,2,4a,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
    • (-)-dehydroaromadendrane
    • (-)-1aα,2,4aα,5,6,7,7aβ,7bα-Octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene
    • [1aR,(-)]-1aβ,2,4aβ,5,6,7,7aα,7bβ-Octahydro-1,1,4,7β-tetramethyl-1H-cycloprop[e]azulene
    • [1aR,(-)]-1aβ,2,4aβ,5,6,7,7aα,7bβ-Octahydro-1,1,4,7β-tetramethyl-1H-cyclopropa[e]azulene
    • (1Aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1A,2,4A,5,6,7,7A,7B-octahydro-1,1,4,7-tetramethyl-1H-cycloprop(E)azulene
    • Einecs 285-194-7
    • 1H-Cycloprop[e]azulene, 1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4aR,7R,7aR,7bS)-
    • Inchi: 1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h6,10-14H,5,7-8H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1
    • Chiave InChI: DJAYTQZJAJXFDU-XVIXHAIJSA-N
    • Sorrisi: C1[C@]2([H])[C@]([H])([C@]3([H])C(C)(C)[C@]3([H])CC=C2C)[C@H](C)C1

Proprietà calcolate

  • Massa esatta: 204.187800766g/mol
  • Massa monoisotopica: 204.187800766g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 310
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.5
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Densità: 0.9
  • Punto di ebollizione: 257.5°C at 760 mmHg
  • Punto di infiammabilità: 106.7°C
  • Indice di rifrazione: 1.486
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd